molecular formula C10H6ClFN2 B11894663 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile

2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile

Cat. No.: B11894663
M. Wt: 208.62 g/mol
InChI Key: DQXJULXWQIBRKK-UHFFFAOYSA-N
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Description

2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro and fluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-(4-chloro-7-fluoro-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H6ClFN2/c11-7-1-2-8(12)10-9(7)6(3-4-13)5-14-10/h1-2,5,14H,3H2

InChI Key

DQXJULXWQIBRKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CC#N)Cl

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents in 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile makes it unique compared to other indole derivatives.

Biological Activity

2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chloro and fluoro substituents on the indole ring enhances its chemical properties and biological activity, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is C10H7ClF2N2. The indole structure contributes to the compound's diverse biological activities, which include potential applications in treating various diseases.

Biological Activity

Research indicates that 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Antifungal Activity : It also demonstrates antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .
  • Potential Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in cell signaling pathways .

The mechanism by which 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile exerts its biological effects likely involves modulation of enzyme activity and receptor interactions. Its structural features allow it to bind effectively to proteins implicated in disease pathways, potentially leading to therapeutic benefits .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Molecular Docking Studies : These studies have indicated that 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile can bind effectively to various biological targets, suggesting its potential as a lead compound for drug development .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that the dual substitution of chloro and fluoro groups enhances reactivity and selectivity, which may contribute to improved biological activity .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesAntibacterial Activity (MIC µM)Antifungal Activity (MIC µM)
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrileChloro and fluoro substitutions on indole ring4.69 - 156.4716.69 - 222.31
Similar Compound ADifferent substitution patternHigher MIC valuesLower MIC values
Similar Compound BSingle substitution on indole ringModerate activityMinimal activity

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